2-Fluoro-3-hydroxy-6-methylbenzoic acid

Description

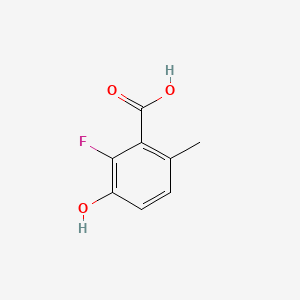

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCCKFYYGCPNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Research

Fluorinated benzoic acid derivatives represent a cornerstone in modern chemical and pharmaceutical research. The introduction of fluorine into a benzoic acid scaffold can profoundly influence its physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. scbt.comnih.gov These modifications are not trivial; the high electronegativity and relatively small size of the fluorine atom can lead to altered electronic effects and conformational preferences of the molecule. scbt.com

The strategic incorporation of fluorine is a widely used tactic in drug discovery to optimize lead compounds. scbt.com For instance, fluorinated benzoic acids are integral precursors and intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory drugs and agrochemicals. nih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. This, in turn, can lead to improved pharmacokinetic profiles. scbt.com

General methods for the synthesis of substituted benzoic acids are well-established and include the oxidation of corresponding alkylbenzenes. google.com These processes often utilize various oxidizing agents and catalytic systems to achieve the desired transformation. google.comresearchgate.net The versatility of these synthetic routes allows for the preparation of a diverse library of substituted benzoic acids for further investigation.

Overview of 2 Fluoro 3 Hydroxy 6 Methylbenzoic Acid Within Scholarly Discourse

However, the academic discourse surrounding closely related analogs provides a valuable framework for understanding its potential significance. For instance, the isomeric compound 2-Fluoro-6-methylbenzoic acid is recognized as a key building block in the synthesis of pharmaceutically active compounds. ossila.com It is utilized in the creation of inhibitors for the epidermal growth factor receptor (EGFR) and is a component in the synthesis of Avacopan, a treatment for certain autoimmune vasculitis conditions. ossila.com This highlights the potential of the 2-fluoro-6-methylbenzoic acid scaffold in medicinal chemistry.

Similarly, studies on other hydroxylated and fluorinated benzoic acids offer insights. For example, research on hydroxyl derivatives of benzoic acid has explored their interactions with enzymes like polyphenol oxidase, demonstrating their potential as enzyme inhibitors. nih.gov The interplay of the hydroxyl and fluoro substituents on the benzoic acid ring is a subject of interest in structure-activity relationship studies.

While direct research is limited, the fundamental chemical properties of 2-Fluoro-3-hydroxy-6-methylbenzoic acid can be predicted based on its constituent functional groups. The presence of a carboxylic acid, a hydroxyl group, a fluorine atom, and a methyl group on a benzene (B151609) ring suggests a molecule with multiple points for chemical modification and interaction.

Scope and Academic Research Objectives for a Comprehensive Review of the Compound

High-Resolution Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and probing the molecular vibrations of a compound. mdpi.com For this compound, these methods would reveal characteristic vibrations of the carboxylic acid, hydroxyl, and fluoro substituents, as well as the aromatic ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

Detailed Research Findings: The FT-IR spectrum of this compound is expected to show several key absorption bands. The hydroxyl (-OH) group of the carboxylic acid would produce a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded dimer. The phenolic hydroxyl (-OH) stretch would likely appear as a sharper band around 3600-3400 cm⁻¹, though its position can be affected by hydrogen bonding. mdpi.com

The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, prominent band typically found between 1700 and 1725 cm⁻¹ for aromatic acids. mdpi.com The carbon-carbon (C-C) stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. mdpi.com The C-F stretching vibration would likely produce a strong band in the 1100-1300 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Peaks for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenolic) | ~3600-3400 | Medium-Sharp |

| O-H Stretch (Carboxylic Acid) | ~3300-2500 | Very Broad, Strong |

| C-H Stretch (Aromatic) | ~3100-3000 | Weak-Medium |

| C-H Stretch (Methyl) | ~2950-2850 | Weak-Medium |

| C=O Stretch (Carboxylic Acid) | ~1725-1700 | Strong, Sharp |

| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Variable |

| C-F Stretch | ~1300-1100 | Strong |

| O-H Bend (Carboxylic Acid) | ~1440-1395 | Medium |

| C-O Stretch (Carboxylic Acid) | ~1320-1210 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It involves scattering laser light off a molecule and analyzing the energy shifts. While C=O and O-H stretches are often strong in IR, C=C and C-C bonds of the aromatic ring typically produce strong signals in Raman spectra. mdpi.com This technique would be particularly useful for characterizing the skeletal vibrations of the benzene (B151609) ring in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei. acs.org For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D techniques, would allow for a complete assignment of its complex structure. nist.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift and Coupling Analysis

Detailed Research Findings: In the ¹H NMR spectrum, one would expect to see distinct signals for each type of proton. The carboxylic acid proton would be a broad singlet far downfield (δ > 12 ppm). The phenolic proton would also appear as a singlet, typically between δ 5-10 ppm. The methyl group (-CH₃) would yield a singlet around δ 2.3-2.5 ppm. The two aromatic protons would appear as doublets in the δ 6.5-8.0 ppm region, with their splitting pattern influenced by coupling to each other and to the fluorine atom.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carboxylic carbon is the most deshielded, appearing around δ 165-175 ppm. The carbons attached to the electronegative oxygen and fluorine atoms (C2, C3, C6) would also be downfield. The methyl carbon would be the most upfield signal, around δ 20 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | >12.0 | br s | -COOH | ~170 |

| Ar-OH | ~9.0-10.0 | br s | C-F | ~160 (d) |

| Ar-H (H4/H5) | ~7.0-7.5 | d | C-OH | ~155 |

| Ar-H (H4/H5) | ~6.8-7.2 | d | C-CH₃ | ~138 |

| -CH₃ | ~2.4 | s | C-H (Ar) | ~125-130 |

| C-H (Ar) | ~115-120 (d) | |||

| C-COOH | ~110 (d) | |||

| -CH₃ | ~20 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the aromatic signals, 2D NMR is essential.

COSY (Correlation Spectroscopy) would show a correlation between the two neighboring aromatic protons (H4 and H5), confirming their adjacency. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would link the aromatic proton signals to their corresponding carbon signals and the methyl proton signal to the methyl carbon. youtube.comscience.gov

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for mapping the full carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. youtube.comresearchgate.net For example, the methyl protons (on C7) would show correlations to the aromatic carbons C1, C5, and C6, definitively placing the methyl group at position 6. The aromatic protons would show correlations to neighboring and geminal carbons, confirming the substitution pattern.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluoro-Substituent Characterization

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. nih.gov A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, this signal would likely appear as a doublet of doublets due to coupling with the two ortho-protons (H1, if present in a rotamer, and H3) and a meta-proton (H5), providing definitive proof of its location at the C2 position on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical tool for determining the molecular weight and formula of a compound and for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. For this compound (C₈H₇FO₃), the predicted monoisotopic mass is 170.03792 Da. uni.lu HRMS analysis would be expected to yield data consistent with this molecular formula. The table below outlines the predicted m/z values for various adducts of the target molecule. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.04520 |

| [M+Na]⁺ | 193.02714 |

| [M-H]⁻ | 169.03064 |

| [M+NH₄]⁺ | 188.07174 |

| [M+K]⁺ | 209.00108 |

| [M+H-H₂O]⁺ | 153.03518 |

| [M]⁺ | 170.03737 |

This data is predicted and awaits experimental verification.

The primary fragmentation of the molecular ion ([M]⁺˙) would likely involve the loss of the carboxylic acid group or parts of it. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), or carbon monoxide (CO, M-28) following decarboxylation. The presence of the fluoro, hydroxyl, and methyl substituents on the aromatic ring will influence the fragmentation pattern, potentially leading to characteristic losses.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported, the analysis of related structures provides a strong basis for predicting its solid-state characteristics.

The conformation of this compound in the crystalline state will be dictated by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The orientation of the carboxylic acid group relative to the benzene ring is a key conformational feature. In many substituted benzoic acids, the carboxylic acid group is nearly coplanar with the aromatic ring to maximize conjugation. However, steric hindrance from the ortho-methyl group may cause a slight torsion.

Furthermore, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid is a possibility, which would favor a planar conformation. nih.gov Conversely, intermolecular hydrogen bonding with neighboring molecules might favor a different conformation. Computational studies on similar molecules have shown that different conformers can have very close energies, and the conformation adopted in the crystal is often a result of a fine balance between intramolecular and intermolecular forces. nih.gov

Computational and Theoretical Chemistry Investigations of 2 Fluoro 3 Hydroxy 6 Methylbenzoic Acid

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

A foundational step in the theoretical characterization of any molecule is the determination of its most stable three-dimensional structure and the distribution of electrons within it.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Fluoro-3-hydroxy-6-methylbenzoic acid, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting data would include precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's shape. Furthermore, these calculations would yield important energetic information, such as the total electronic energy and the heat of formation, which are crucial for understanding the molecule's stability. While studies on other benzoic acid derivatives have successfully used DFT for these purposes, specific optimized geometric parameters and energetic data for this compound are not present in the current body of scientific literature.

Molecular Orbital Analysis

The behavior of a molecule in chemical reactions is largely governed by its frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical hardness and its resistance to electronic excitation. A detailed analysis of the HOMO and LUMO for this compound would involve visualizing their spatial distribution and determining their energy levels. This would reveal how the fluorine, hydroxyl, and methyl substituents influence the electronic landscape of the benzoic acid core. Currently, no specific HOMO-LUMO energy values or visualizations for this compound are available.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, NBO analysis would provide insights into the electronic interactions between the substituents and the aromatic ring, as well as the nature of the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups. This would offer a quantitative measure of electron delocalization and its impact on the molecule's stability and reactivity. Such an analysis has not been published for this compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

The electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The ESP map shows regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions indicate a negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue-colored regions indicate a positive potential, corresponding to electron-deficient areas and sites for nucleophilic attack. For this compound, the ESP map would clearly illustrate the influence of the electronegative fluorine and oxygen atoms and the electron-donating methyl group on the charge distribution across the molecule. This would be invaluable for understanding its intermolecular interactions and potential binding behavior. To date, no ESP map or detailed charge distribution analysis for this specific molecule has been made publicly available.

Theoretical Prediction and Interpretation of Spectroscopic Properties

There is no available research detailing the theoretical prediction and interpretation of the spectroscopic properties (such as IR, Raman, UV-Vis, and NMR spectra) for this compound. Such studies would typically involve quantum chemical calculations to simulate the vibrational and electronic spectra, providing insights into the molecule's structure and bonding.

Computational Studies on Reaction Mechanisms and Reaction Pathways

Information regarding computational studies on the reaction mechanisms and pathways involving this compound is not present in the surveyed scientific literature. This type of research would explore the energetics and transition states of reactions where this molecule acts as a reactant or product, elucidating the step-by-step process of chemical transformations.

Analysis of Nonlinear Optical (NLO) Properties

No studies were found that specifically analyze the nonlinear optical (NLO) properties of this compound. NLO analysis involves computing properties like polarizability and hyperpolarizability to assess a molecule's potential for use in optoelectronic applications.

Conformational Landscape and Potential Energy Surface Studies

A detailed conformational analysis and study of the potential energy surface for this compound has not been published. This research would identify the stable conformers of the molecule, the energy barriers between them, and the influence of intramolecular interactions, such as hydrogen bonding, on its three-dimensional structure. For example, in the related molecule 2-Fluoro-4-hydroxybenzoic acid , researchers identified three stable conformers in an argon matrix. mdpi.com Two of these were trans carboxylic acids with an intramolecular hydrogen bond within the COOH group, while the third was a cis carboxylic acid with an intramolecular hydrogen bond between the fluorine atom and the carboxylic hydrogen. mdpi.com The relative energies of these conformers were calculated to be within a few kJ/mol. mdpi.com Similar detailed analysis is not available for this compound.

Mechanistic Aspects of Molecular Interactions and Supramolecular Chemistry

Fundamental Studies of Molecular Interaction with Biomolecular Targets (Excluding Efficacy/Clinical Data)

The structural framework of 2-Fluoro-3-hydroxy-6-methylbenzoic acid, featuring a substituted benzene (B151609) ring, makes it a molecule of interest in the study of biomolecular interactions. Its analogs, fluorinated methylbenzoic acids, are recognized as important building blocks in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2-Fluoro-6-methylbenzoic acid is a key intermediate in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and Avacopan, a C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist. ossila.com Similarly, other isomers like 2-fluoro-5-methylbenzoic acid are used to create inhibitors of adenylyl cyclase 1 (AC1) and receptor-interacting protein 1 (RIP1) kinase, while 3-fluoro-2-methylbenzoic acid is a precursor for sodium-glucose transporter 2 (SGLT2) inhibitors. ossila.comossila.com These examples underscore the significance of the fluoromethylbenzoic acid scaffold in binding to biological targets.

While specific computational docking and molecular dynamics simulation studies for this compound are not extensively published, the principles of its interaction can be inferred from its structure and data on related compounds. The molecule possesses several key functional groups that are critical for binding within an enzyme's active site: a carboxylic acid group, a hydroxyl group, a fluorine atom, and a methyl group on an aromatic ring.

Computational models would likely predict that the carboxylate and hydroxyl groups act as potent hydrogen bond donors and acceptors. The fluorine atom can participate in electrostatic and polar interactions, and potentially weak hydrogen bonds. The methyl group can engage in hydrophobic or van der Waals interactions within a nonpolar pocket of an active site. Molecular dynamics simulations would be employed to explore the conformational flexibility of the molecule and the stability of these binding poses over time, assessing the energetic favorability of its interactions with key amino acid residues.

Structure-activity relationships (SAR) for this class of compounds are highly dependent on the specific arrangement of substituents on the benzoic acid core. The interplay between the electronic and steric properties of the fluoro, hydroxyl, and methyl groups dictates the molecule's binding affinity and selectivity for a given biomolecular target.

Hydrogen Bonding: The presence and position of the hydroxyl and carboxylic acid groups are paramount. The hydroxyl group at position 3, adjacent to the fluorine atom, introduces an additional hydrogen bond donor/acceptor site, which can be crucial for anchoring the molecule within a specific binding pocket.

Fluorine Substitution: The fluorine atom at position 2 has a strong electron-withdrawing effect, influencing the acidity (pKa) of the neighboring carboxylic acid and the phenolic hydroxyl group. This modulation affects the ionization state of the molecule at physiological pH and its capacity for forming ionic and hydrogen bonds.

The specific combination of these groups in this compound creates a unique three-dimensional and electronic profile, distinguishing its potential interaction patterns from other isomers and guiding its specificity toward particular enzyme active sites.

Table 1: Predicted Biomolecular Interactions of this compound Functional Groups

| Functional Group | Position | Potential Interaction Type | Role in Binding |

| Carboxylic Acid | 1 | Hydrogen Bonding, Ionic Interactions | Acts as a primary anchor, H-bond donor/acceptor. |

| Fluorine | 2 | Electrostatic/Polar Interactions, Weak H-Bonds | Modulates electronic properties, interacts with polar residues. |

| Hydroxyl | 3 | Hydrogen Bonding | Provides an additional, strong H-bond donor/acceptor site. |

| Methyl | 6 | Hydrophobic, van der Waals Interactions | Fits into nonpolar pockets, influences orientation. |

Supramolecular Chemistry and Crystal Engineering with this compound and its Derivatives

Supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. Crystal engineering, a subset of this field, focuses on the design and synthesis of crystalline solids with desired properties.

The self-assembly of this compound in the solid state is governed by a hierarchy of intermolecular interactions. Based on studies of analogous substituted benzoic acids, the most dominant interaction is the formation of hydrogen-bonded dimers. researchgate.netresearchgate.net

Carboxylic Acid Dimerization: Molecules of this compound are expected to form robust, centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net This is a highly predictable and stable motif in the crystal structures of most carboxylic acids.

Hydroxyl Group Interactions: The phenolic hydroxyl group at position 3 introduces further possibilities for hydrogen bonding. It can act as a donor to the oxygen of a nearby carboxyl or hydroxyl group, or as an acceptor, leading to the formation of extended chains or more complex three-dimensional networks.

Co-crystals are multi-component crystalline solids where an active molecule and a co-former are present in a stoichiometric ratio within the same crystal lattice. The formation of co-crystals is a deliberate strategy to modify the physicochemical properties of a solid without altering its covalent structure. google.com

This compound is an excellent candidate for co-crystal design due to its array of hydrogen bond donors (-COOH, -OH) and acceptors (C=O, -OH, -F). By selecting co-formers with complementary functional groups, it is possible to engineer novel supramolecular architectures. Potential co-formers could include:

Pyridine (B92270) derivatives: The nitrogen atom in a pyridine ring is a strong hydrogen bond acceptor and would readily interact with the carboxylic acid or hydroxyl donors of the target molecule.

Amides: Primary or secondary amides offer both hydrogen bond donors (N-H) and acceptors (C=O) that can form predictable hydrogen bond patterns (synthons) with the carboxylic acid group.

Other Carboxylic Acids: Co-crystals with dicarboxylic acids (e.g., succinic acid, adipic acid) could lead to the formation of extended ribbon or sheet-like structures.

The characterization of these potential co-crystals would involve techniques such as X-ray diffraction to determine the precise three-dimensional arrangement of molecules, and spectroscopy (Infrared, Raman) to confirm the formation of the intended intermolecular hydrogen bonds.

Table 2: Potential Co-crystal Design for this compound

| Potential Co-former Class | Example Co-former | Complementary Functional Group | Potential Hydrogen Bond Motif |

| Heterocyclic Bases | Isonicotinamide | Pyridine N, Amide | O-H(acid)···N(py), N-H(amide)···O(acid) |

| Dicarboxylic Acids | Succinic Acid | Carboxylic Acid | O-H(acid)···O(acid) heterosynthon |

| Alcohols/Phenols | Hydroquinone | Hydroxyl | O-H···O hydrogen-bonded chains |

Environmental and Biosynthetic Pathway Research Involving 2 Fluoro 3 Hydroxy 6 Methylbenzoic Acid

Microbial Degradation and Biotransformation Pathways

The presence of a fluorine atom on the aromatic ring of 2-Fluoro-3-hydroxy-6-methylbenzoic acid suggests that its microbial degradation would involve specialized enzymatic machinery capable of handling halogenated organic compounds. Microorganisms have evolved diverse strategies for the degradation of aromatic compounds, including those with halogen substituents. nih.govcapes.gov.br

Aerobic and Anaerobic Biodegradation Mechanisms

Aerobic Biodegradation:

Under aerobic conditions, the microbial degradation of aromatic compounds is typically initiated by oxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. capes.gov.br For fluorinated aromatic compounds, this initial hydroxylation is a critical step that can facilitate the eventual removal of the fluorine atom. doi.org

A proposed aerobic degradation pathway for this compound would likely commence with the action of a monooxygenase or dioxygenase. This could result in further hydroxylation of the benzene (B151609) ring, creating a di- or tri-hydroxylated intermediate. Such hydroxylated intermediates are more susceptible to enzymatic ring cleavage. Following ring cleavage, the resulting aliphatic acids would be channeled into central metabolic pathways. The fluorine substituent may be removed as fluoride (B91410) ion either prior to or after ring cleavage, a process that can be catalyzed by specific dehalogenases. acs.org

Anaerobic Biodegradation:

Anaerobic degradation of aromatic compounds follows a different strategy, often involving the reduction of the aromatic ring prior to cleavage. capes.gov.br For fluorinated benzoates, anaerobic degradation has been observed under various electron-accepting conditions, including denitrifying, sulfate-reducing, and methanogenic conditions. researchwithrutgers.com

The anaerobic degradation of this compound would likely begin with its activation to a coenzyme A (CoA) thioester. This activation is a common strategy in the anaerobic catabolism of aromatic acids. The resulting 2-fluoro-3-hydroxy-6-methylbenzoyl-CoA could then undergo reductive defluorination or the aromatic ring could be reduced by a series of enzymatic reactions before hydrolytic cleavage. Studies on other fluorobenzoates have shown that the position of the fluorine atom can significantly influence the feasibility and rate of anaerobic degradation. researchwithrutgers.com

| Condition | General Mechanism for Aromatic Compounds | Proposed Initial Step for this compound |

| Aerobic | Hydroxylation by oxygenases, followed by ring cleavage. capes.gov.br | Further hydroxylation of the aromatic ring by mono- or dioxygenases. |

| Anaerobic | Activation to CoA-ester, followed by ring reduction and hydrolytic cleavage. capes.gov.br | Conversion to 2-fluoro-3-hydroxy-6-methylbenzoyl-CoA. |

Identification of Environmental Metabolites and Transformation Products

Based on the degradation pathways of similar compounds, a number of potential environmental metabolites and transformation products for this compound can be proposed.

Under aerobic conditions , initial hydroxylation could lead to catecholic or protocatechuic acid-like intermediates. For example, hydroxylation could yield 2-fluoro-3,4-dihydroxy-6-methylbenzoic acid or 2-fluoro-3,5-dihydroxy-6-methylbenzoic acid. Subsequent ring cleavage of these dihydroxylated intermediates would produce various aliphatic acids. The defluorination step could result in the formation of 3-hydroxy-6-methyl-catechol or other hydroxylated methylbenzoic acids.

Under anaerobic conditions , the primary transformation product would be the CoA-ester of the parent compound. Subsequent reactions could lead to defluorinated and/or dearomatized intermediates. The complete mineralization of the compound would ultimately produce carbon dioxide, water, and fluoride ions.

The degradation of the pesticide cypermethrin, for instance, produces 3-phenoxybenzoic acid as a persistent intermediate metabolite, highlighting how partial degradation can lead to the accumulation of other potentially harmful compounds. nara-wu.ac.jp Similarly, incomplete degradation of this compound could lead to the formation of stable fluorinated or non-fluorinated aromatic intermediates.

| Proposed Metabolite/Product | Potential Formation Condition | Analogous Compound/Pathway |

| 2-Fluoro-3,4-dihydroxy-6-methylbenzoic acid | Aerobic | Hydroxylation of aromatic compounds nara-wu.ac.jpnih.gov |

| 3-Hydroxy-6-methyl-catechol | Aerobic | Defluorination and hydroxylation |

| 2-Fluoro-3-hydroxy-6-methylbenzoyl-CoA | Anaerobic | Anaerobic degradation of benzoates researchwithrutgers.com |

| Fluoride ion (F-) | Aerobic/Anaerobic | Defluorination reactions acs.org |

| Carbon Dioxide (CO2) and Water (H2O) | Aerobic/Anaerobic | Complete mineralization |

Enzymatic Activities in Microbial Degradation Processes

The microbial degradation of this compound would necessitate a consortium of enzymes with specific catalytic activities.

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial hydroxylation of the aromatic ring under aerobic conditions. nara-wu.ac.jpnih.gov Enzymes like cytochrome P450 monooxygenases are known to be involved in the hydroxylation of a wide range of aromatic compounds. nara-wu.ac.jp

Dehalogenases: Specific enzymes capable of cleaving the carbon-fluorine bond are essential for the complete degradation of this compound. acs.org

CoA Ligases: Under anaerobic conditions, the activation of the carboxylic acid group to a CoA-ester is a critical first step, catalyzed by CoA ligases.

Reductases: In the anaerobic pathway, reductases are required for the dearomatization of the benzene ring.

Hydrolases: These enzymes are involved in the cleavage of the dearomatized ring in the anaerobic pathway.

Ring-Cleavage Dioxygenases: In the aerobic pathway, these enzymes catalyze the cleavage of the dihydroxylated aromatic ring.

The study of fluorinated substrate analogues has been instrumental in elucidating the mechanisms of various enzymes. nih.gov

Proposed Biosynthetic Routes for this compound and Related Natural Products

The biosynthesis of salicylic (B10762653) acid and its derivatives in both plants and bacteria is well-documented and provides a framework for proposing a biosynthetic pathway for this compound. nih.govsemanticscholar.orgencyclopedia.pubresearchgate.netnottingham.ac.uk

Elucidation of Precursor Compounds and Enzymatic Steps

The biosynthesis of many aromatic compounds, including benzoic acids, originates from the shikimate pathway. nih.govencyclopedia.pub The key precursor for salicylic acid biosynthesis is chorismate. nih.govsemanticscholar.orgencyclopedia.pubresearchgate.netnottingham.ac.uk In bacteria, the conversion of chorismate to salicylic acid is often a two-step process involving isochorismate synthase and isochorismate pyruvate (B1213749) lyase. nih.govencyclopedia.pub

A plausible biosynthetic route for this compound would likely start with a fluorinated precursor. The introduction of the fluorine atom could occur at an early stage, for example, through the action of a fluorinase on a precursor molecule. Following fluorination, the core benzoic acid structure could be formed via a pathway analogous to salicylic acid biosynthesis. The hydroxyl and methyl groups could be introduced by specific hydroxylases and methyltransferases, respectively.

The biosynthesis of 3-hydroxybenzoic acid moieties in some natural products has been shown to involve a chorismatase that converts chorismate directly to 3-hydroxybenzoate. nih.gov A similar enzymatic step could be involved in the formation of the core structure of this compound.

Role in Natural Product Pathways

Substituted benzoic acids serve as building blocks for a wide array of natural products with diverse biological activities. nih.gov For example, 3-hydroxybenzoic acid is a starter unit in the biosynthesis of certain depsipeptides with anticancer activities. nih.gov

Given its structure, this compound could potentially act as a precursor or an intermediate in the biosynthesis of more complex fluorinated natural products. The presence of the fluorine atom could confer unique properties to the final natural product, such as enhanced biological activity or metabolic stability. The study of how microorganisms metabolize fluorinated drugs has shown that they can produce a variety of hydroxylated and conjugated metabolites, some of which may have therapeutic potential. doi.org

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Findings

A comprehensive search of prominent academic databases and chemical literature yields no significant published research specifically detailing the synthesis, characterization, or application of 2-Fluoro-3-hydroxy-6-methylbenzoic acid. Its presence is primarily noted in the catalogs of chemical suppliers, indicating its availability for research purposes, but not its exploration in peer-reviewed studies. The lack of published findings suggests that this compound remains a largely uninvestigated entity within the scientific community.

While there is no direct information, the synthesis of structurally similar compounds has been documented. For instance, the preparation of various fluorinated and hydroxylated benzoic acid derivatives often involves multi-step synthetic pathways. These can include electrophilic aromatic substitution to introduce functional groups onto a benzene (B151609) ring, followed by modifications of these groups. However, without experimental data, any proposed synthesis for this compound remains purely speculative.

Identification of Remaining Research Gaps and Unaddressed Questions

The most significant research gap concerning this compound is the fundamental lack of any substantial scientific investigation into its properties and potential uses. The primary unaddressed questions revolve around:

Synthesis: There are no established, optimized, or reported synthetic routes to produce this compound. The development of an efficient and scalable synthesis is the first and most critical research gap to be filled.

Physicochemical Properties: Basic physicochemical properties, such as melting point, boiling point, solubility, and pKa, have not been experimentally determined and reported in the scientific literature.

Spectroscopic Data: A complete spectroscopic characterization, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is not publicly available. This data is essential for the unambiguous identification and characterization of the compound.

Reactivity and Chemical Behavior: The reactivity of the compound, influenced by the interplay of its fluoro, hydroxyl, methyl, and carboxylic acid functional groups, remains unexplored. Understanding its chemical behavior is crucial for its potential application as a building block in further chemical synthesis.

Biological Activity: There is no information regarding the biological activity of this compound. Screening for potential pharmacological effects is a completely open area of investigation.

Prospective Research Avenues and Emerging Methodologies

The structural features of this compound suggest several promising research avenues. The combination of a carboxylic acid, a phenol, a methyl group, and a fluorine atom on a benzene ring offers a rich scaffold for chemical modification and exploration.

Future research could focus on:

Development of Synthetic Methodologies: The design and optimization of a reliable synthetic pathway for this compound is a primary objective. Modern synthetic methodologies, such as C-H activation or flow chemistry, could be employed to develop an efficient process.

Exploration as a Building Block: The compound's functional groups make it an attractive building block for the synthesis of more complex molecules. The carboxylic acid can be converted into esters, amides, or other derivatives. The hydroxyl group can undergo etherification or other modifications. The aromatic ring itself can be subject to further substitution reactions.

Investigation of Biological Potential: Drawing parallels from other fluorinated benzoic acid derivatives that have shown utility in medicinal chemistry, this compound could be screened for a wide range of biological activities, including as an inhibitor for enzymes or as a ligand for receptors.

Interdisciplinary Opportunities in Chemical Sciences for this compound Research

The study of this compound presents numerous opportunities for interdisciplinary collaboration:

Medicinal Chemistry: Organic chemists can synthesize the compound and its derivatives, which can then be evaluated by pharmacologists and biochemists for their potential as new therapeutic agents. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals due to its ability to modulate metabolic stability and binding affinity.

Materials Science: The compound could be explored as a monomer or a precursor for the synthesis of novel polymers or functional materials. The presence of multiple functional groups could allow for the creation of materials with tailored properties, such as thermal stability or specific surface characteristics.

Chemical Biology: Once synthesized, the compound could be used to develop chemical probes to study biological processes. Its unique structure could be leveraged to design molecules that interact with specific biological targets.

Computational Chemistry: Theoretical studies could be conducted to predict the compound's properties, reactivity, and potential interactions with biological targets. These computational insights could help guide and accelerate experimental research efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.